

# Introduction: The Privileged Scaffold in Modern Drug Discovery

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## Compound of Interest

Compound Name: *Methyl 2-methylpyrimidine-5-carboxylate*

CAS No.: 5571-03-9

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The pyrimidine ring is a fundamental heterocycle in nature, forming the core of nucleobases like cytosine, thymine, and uracil, the building blocks of life itself.[1][2] In medicinal chemistry, its derivatives are considered "privileged scaffolds" due to their ability to interact with a wide array of biological targets through various non-covalent interactions. The addition of a carboxylate group at the 5-position further enhances this versatility, providing a key interaction point for enzymes and receptors. This guide offers a comprehensive exploration of the patent landscape for pyrimidine-5-carboxylates and their analogs (such as carboxamides), providing researchers, scientists, and drug development professionals with an in-depth analysis of core synthetic strategies, major therapeutic applications, and emerging trends in this dynamic field.

## Part 1: Foundational Synthetic Strategies in the Patent Literature

The patent literature reveals several recurring and innovative strategies for the synthesis of the pyrimidine-5-carboxylate core. The choice of a specific route is often dictated by the desired substitution pattern, the scale of the synthesis, and the need to avoid harsh conditions that could affect other functional groups on the molecule.

## The Biginelli Reaction and Related Multi-Component Syntheses

A cornerstone in pyrimidine synthesis is the Biginelli reaction, a one-pot, three-component reaction involving an aldehyde, a  $\beta$ -dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. While the classic Biginelli reaction yields dihydropyrimidines, modern patented methodologies often describe modifications to directly produce the aromatic pyrimidine core or facilitate subsequent oxidation. The primary advantage of this approach is its efficiency and atom economy, allowing for the rapid assembly of complex molecules from simple starting materials. Recent patents have focused on developing solvent-free conditions and using novel catalysts to improve yields and environmental friendliness.[3]

## Cyclocondensation Strategies

A widely patented method involves the cyclocondensation of amidines with 1,3-dicarbonyl compounds or their synthetic equivalents. A notable and versatile method described in the literature involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[4] This approach is particularly valuable as it provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, which are key intermediates in the synthesis of numerous patented therapeutic agents.[4]

### Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol is a representative example based on established cyclocondensation methodologies.[4]

**Objective:** To synthesize a 2-substituted methyl pyrimidine-5-carboxylate from an amidinium salt.

**Materials:**

- Amidinium salt (e.g., acetamidine hydrochloride)
- Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
- Anhydrous Methanol

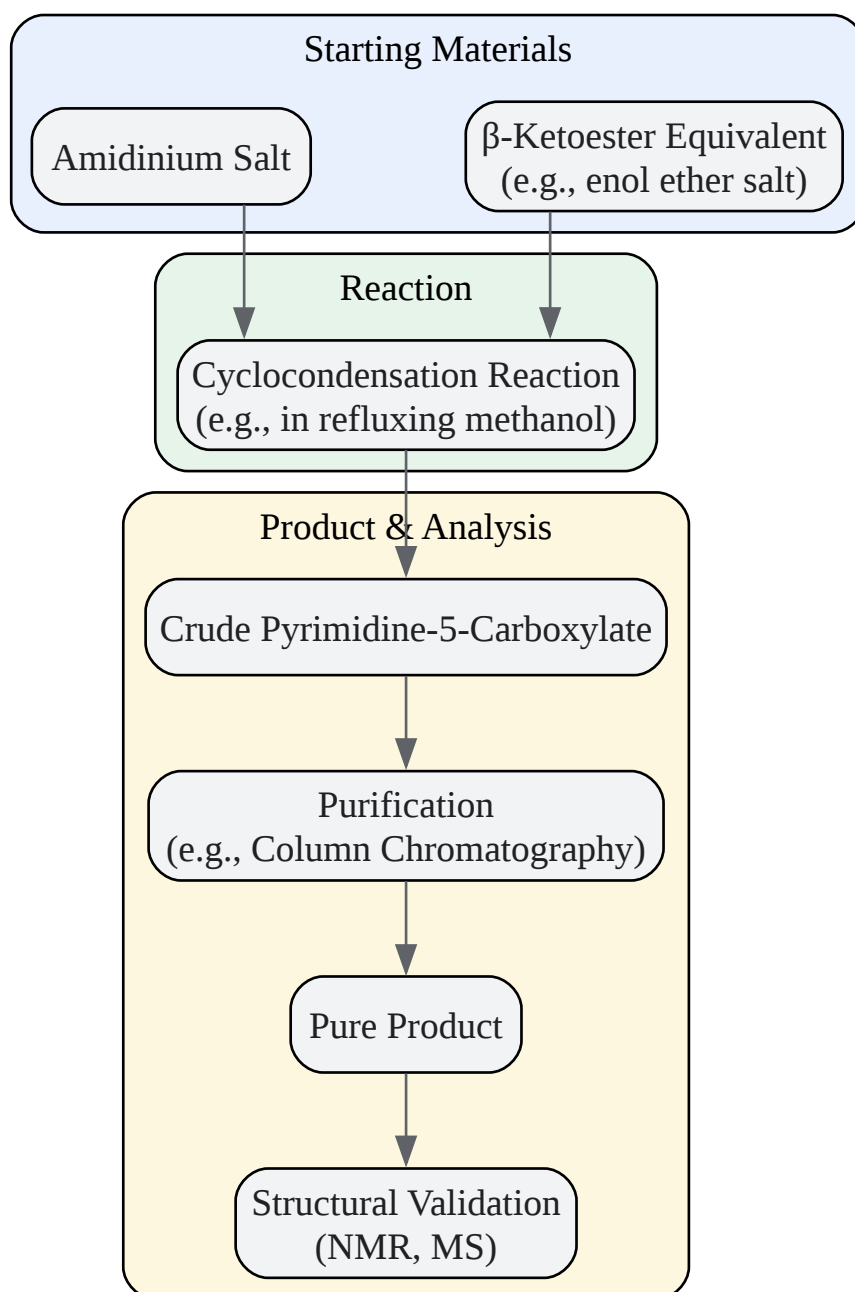
- Sodium Methoxide
- Diethyl ether
- Standard glassware for anhydrous reactions (round-bottom flask, condenser, nitrogen inlet)

#### Methodology:

- Preparation of the Amidine Free Base: To a suspension of the amidinium salt (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide (1.05 eq) in methanol dropwise at 0°C.
- Stir the mixture at room temperature for 1 hour. The formation of a sodium chloride precipitate will be observed.
- Cyclocondensation: Add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq) to the reaction mixture in one portion.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted pyrimidine-5-carboxylate.

Self-Validation System: The protocol's integrity is validated by comprehensive characterization of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry to confirm the structure and purity. The expected mass and spectral data must match the theoretical values for the target compound.

Diagram: General Synthesis Workflow



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Caption: A generalized workflow for the synthesis of pyrimidine-5-carboxylates.

## Part 2: Therapeutic Applications & The Patent Landscape

The patenting of pyrimidine-5-carboxylates and related carboxamides is overwhelmingly driven by their therapeutic potential. The core scaffold has been successfully decorated to target a range of enzymes and receptors implicated in major human diseases.

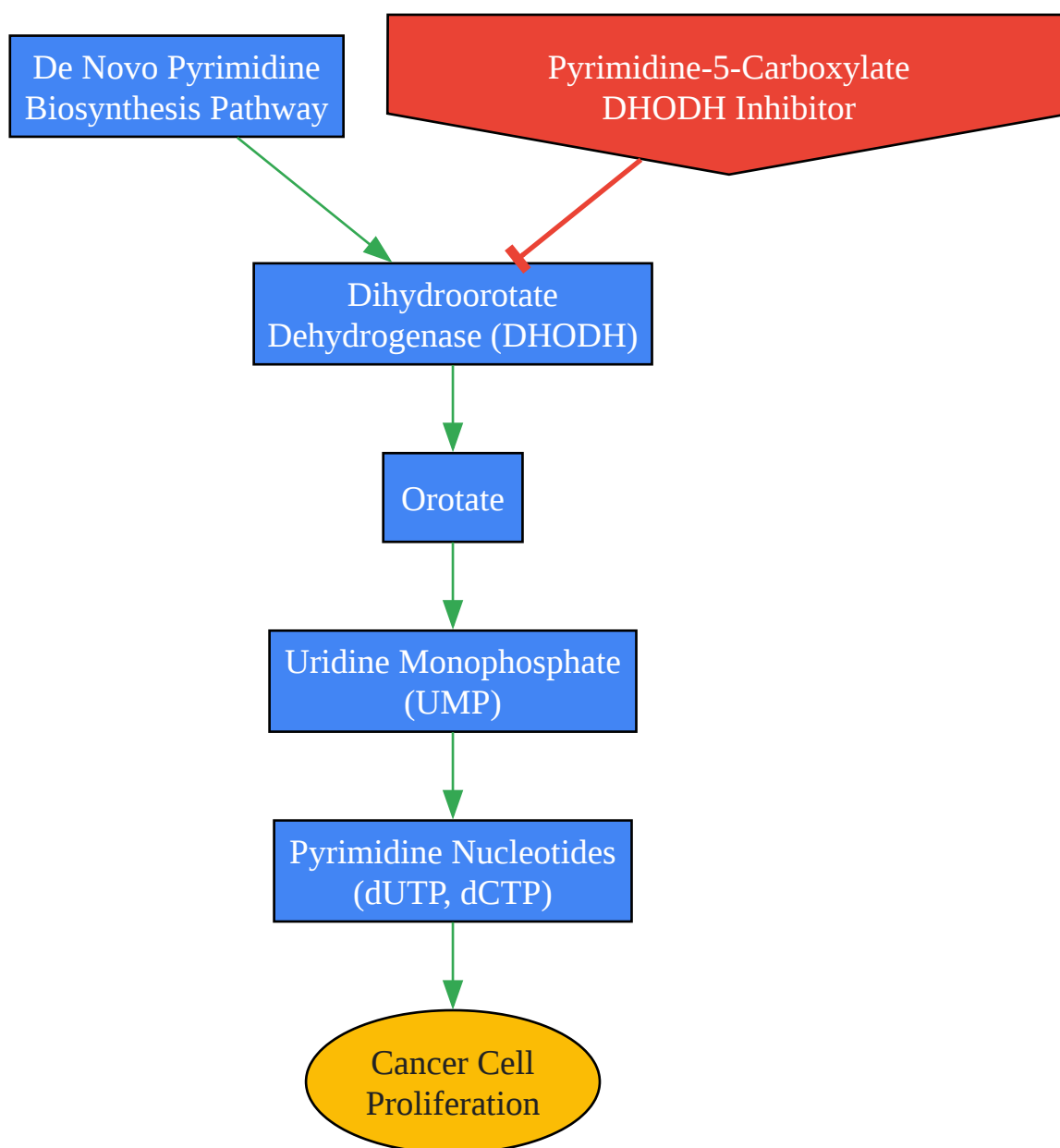
## Oncology: Targeting Uncontrolled Proliferation

Cancer cells, due to their high proliferation rate, have a massive demand for nucleotides for DNA and RNA synthesis.[5] This metabolic vulnerability has been expertly exploited by designing pyrimidine-based inhibitors.

**Dihydroorotate Dehydrogenase (DHODH) Inhibition:** A significant area of patent activity is focused on inhibitors of DHODH, a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[6][7] By inhibiting DHODH, these compounds starve cancer cells of the essential pyrimidines needed for proliferation, leading to cell cycle arrest and differentiation.[5][6][8] This mechanism is particularly promising for hematological malignancies like Acute Myeloid Leukemia (AML).[8][9] Patented compounds often feature a pyrimidine-5-carboxylate core linked to various substituted aryl or heteroaryl groups, which are crucial for binding to the enzyme's active site.

**Other Kinase Inhibition:** Beyond metabolic targets, pyrimidine derivatives are prominent as kinase inhibitors. Numerous patents describe 2-anilino-pyrimidine compounds as inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutated forms that confer resistance to first-generation therapies in non-small cell lung cancer.[10] The pyrimidine core acts as a hinge-binding motif, while the 5-position can be modified to enhance selectivity and pharmacokinetic properties.

Diagram: DHODH Inhibition Pathway



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Caption: Mechanism of action for DHODH inhibitor patents in oncology.

## Autoimmune and Inflammatory Diseases

The same logic of targeting highly proliferative cells applies to the hyperactive immune cells responsible for autoimmune disorders. DHODH inhibitors like Leflunomide and Teriflunomide are already approved for treating rheumatoid arthritis and multiple sclerosis, validating this target class.[6] Consequently, numerous patents claim novel pyrimidine-5-carboxylate

derivatives as next-generation DHODH inhibitors with improved potency and safety profiles for various immuno-inflammatory conditions.[7][11]

Additionally, patents have been filed for pyrimidine-5-carboxamide derivatives as inhibitors of Spleen Tyrosine Kinase (Syk).[12] Syk is a critical mediator of signal transduction in various immune cells, including B cells and mast cells. Its inhibition can dampen the inflammatory response, making Syk inhibitors attractive for treating diseases like rheumatoid arthritis and allergic disorders.[12]

## Metabolic Disorders: A New Frontier

A more recent and rapidly growing area of patent activity involves the use of pyrimidine-5-carboxamide derivatives for treating metabolic diseases, particularly type 2 diabetes.[13] These patents focus on inhibiting Nicotinamide N-methyltransferase (NNMT), an enzyme whose increased expression in adipose tissue is correlated with insulin resistance.[13][14] By inhibiting NNMT, these novel compounds aim to reverse this effect, improve insulin sensitivity, and offer a new therapeutic strategy for diabetes and related metabolic syndromes.[13][14]

Table 1: Representative Patent Families for Pyrimidine-5-Carboxylates & Analogs

Patent / Publication No.	Assignee / Inventor	Therapeutic Target	Indication(s)	Core Moiety
US20220298137 A1	Vertex Pharmaceuticals	Dihydroorotate Dehydrogenase (DHODH)	Acute Myeloid Leukemia (AML)	Pyrimidine-5-carboxylate derivative
WO 2021/025975 A1	Eli Lilly and Company	Nicotinamide N-methyltransferase (NNMT)	Type 2 Diabetes, Metabolic Syndrome	Pyrimidine-5-carboxamide
EP 1054004 A1	Yamanouchi Pharmaceutical	Spleen Tyrosine Kinase (Syk)	Inflammatory & Allergic Diseases	Pyrimidine-5-carboxamide
US8946235B2	AstraZeneca	Epidermal Growth Factor Receptor (EGFR)	Non-small Cell Lung Cancer	2-Anilino-pyrimidine
WO1997009325 A1	Signal Pharmaceuticals	Not Specified (Anti-inflammatory)	Immuno-inflammatory Diseases	Pyrimidine carboxylate

## Part 3: Analysis of Recent Patent Trends & Future Outlook

An analysis of recent patent filings (2019-present) highlights several key trends:

- **Focus on Specificity and Resistance:** Earlier patents often covered broad classes of compounds. Newer filings, particularly in oncology, are increasingly focused on derivatives that target specific mutant forms of enzymes (e.g., T790M EGFR) to overcome drug resistance.[\[10\]](#)
- **Emergence of Novel Targets:** While DHODH and various kinases remain popular targets, the rise of patents targeting enzymes like NNMT for metabolic disorders indicates a broadening of the therapeutic applicability of the pyrimidine scaffold.[\[13\]](#)[\[14\]](#)

- **Carboxamide Isosteres:** There is a significant trend in filing patents for pyrimidine-5-carboxamides in addition to or instead of the corresponding carboxylates.<sup>[12][13][15]</sup> The carboxamide group can offer different hydrogen bonding patterns, improved metabolic stability, and better cell permeability compared to the carboxylate.

Future Outlook: The patent landscape for pyrimidine-5-carboxylates is expected to continue its expansion. Future research and patenting activities will likely focus on:

- **Covalent Inhibitors:** Designing pyrimidines that can form a covalent bond with their target protein, offering prolonged duration of action.
- **PROTACs and Molecular Glues:** Incorporating the pyrimidine scaffold into larger molecules designed to induce the degradation of target proteins.
- **AI-Driven Drug Design:** Utilizing machine learning and artificial intelligence to predict novel pyrimidine derivatives with high affinity and selectivity for new and challenging biological targets.

## Conclusion

The pyrimidine-5-carboxylate core is a testament to the power of a privileged scaffold in drug discovery. The patent landscape is rich and diverse, spanning foundational synthetic methods to cutting-edge therapeutic applications in oncology, immunology, and metabolic disease. For researchers and drug development professionals, understanding this landscape is crucial for identifying opportunities, navigating intellectual property, and ultimately, designing the next generation of innovative medicines based on this versatile and enduring chemical motif.

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